molecular formula C9H8BrFO3 B13272803 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13272803
M. Wt: 263.06 g/mol
InChI Key: PAZJSMKXVOLFNV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR ($$ ^1\text{H} $$-NMR) of this compound would exhibit distinct signals corresponding to the aromatic protons, hydroxyl group, and methylene bridges. The phenyl ring’s deshielded protons adjacent to bromine and fluorine are expected to resonate between 7.2–7.8 ppm, while the methylene protons ($$ \text{CH}_2 $$) linking the phenyl and carboxylic groups may appear as a multiplet near 3.0–3.5 ppm. The hydroxyl proton ($$ \text{-OH} $$) typically shows broad singlet peaks at 2.5–5.0 ppm, depending on solvent and concentration.

Carbon-13 NMR ($$ ^{13}\text{C} $$-NMR) would reveal carbonyl carbon ($$ \text{C=O} $$) signals near 170–175 ppm, aromatic carbons between 115–135 ppm, and the hydroxyl-bearing carbon at approximately 70–75 ppm. The electron-withdrawing effects of bromine and fluorine would downshift adjacent aromatic carbons by 10–15 ppm compared to unsubstituted phenyl analogs.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Broad O-H stretch (carboxylic acid and alcohol): 2500–3500 cm$$ ^{-1} $$
  • C=O stretch (carboxylic acid): 1680–1720 cm$$ ^{-1} $$
  • C-Br stretch: 500–600 cm$$ ^{-1} $$
  • C-F stretch: 1100–1250 cm$$ ^{-1} $$
  • Aromatic C=C stretches: 1450–1600 cm$$ ^{-1} $$

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would yield a molecular ion peak at $$ m/z $$ 263.06 ($$ \text{[M+H]}^+ $$), with fragmentation patterns dominated by the loss of $$ \text{CO}_2 $$ ($$ m/z $$ 219) and subsequent cleavage of the bromine substituent ($$ m/z $$ 139). High-resolution MS (HRMS) could confirm the empirical formula with a precision of ±0.001 Da.

Crystallographic Studies and Conformational Dynamics

X-ray crystallographic data for this compound is not explicitly available in the provided sources. However, analogous structures such as 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoic acid suggest a planar phenyl ring with dihedral angles of 15–30° relative to the propanoic acid backbone. The hydroxyl and carboxylic acid groups likely participate in intramolecular hydrogen bonding, stabilizing a gauche conformation. Molecular dynamics simulations predict rotational energy barriers of 8–12 kJ/mol for the methylene linker, enabling limited conformational flexibility.

Thermodynamic Properties and Solubility Profiling

The compound’s solubility profile is influenced by its polar carboxylic acid and hydroxyl groups versus the hydrophobic halogenated phenyl ring. Experimental solubility data is limited, but analogues exhibit:

  • High solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile)
  • Moderate solubility in ethyl acetate and dichloromethane
  • Low solubility in water (<1 mg/mL at 25°C)

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability. Differential scanning calorimetry (DSC) would likely show a melting endotherm between 150–170°C, though exact values require experimental verification.

Table 2: Predicted Solubility in Common Solvents

Solvent Solubility (mg/mL)
Water <1
Ethanol 10–15
Acetonitrile 20–30
Dichloromethane 15–20

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrFO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14)

InChI Key

PAZJSMKXVOLFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Halogenated Phenyl Precursors

A key intermediate is the halogenated phenylpropionic acid derivative. For example, 3-(2-bromo-4-fluorophenyl)propionic acid has been synthesized via hydrolysis of diethyl 2-(2-bromo-4-fluorobenzyl)malonate using potassium hydroxide in water under reflux conditions for 4.5 hours, followed by acidification and heating to 120 °C for 16 hours, yielding the acid in 33-91% yield depending on scale and conditions.

Formation of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic Acid

The hydroxypropanoic acid functionality can be introduced by hydroxylation of the propanoic acid side chain. Although direct procedures for the 2-hydroxy derivative with 3-fluoro substitution are scarce, analogous compounds such as methyl 2-bromo-3-hydroxypropanoate have been prepared by bromination of serine derivatives using bromic acid and potassium bromide in water at low temperatures (-10 to 20 °C), followed by further reaction at 65 °C for 48 hours, yielding methyl 2-bromo-3-hydroxypropanoate in 65-87% yield.

Alternative Hydrolysis and Functional Group Transformations

Hydrolysis of methyl esters to the corresponding acids can be achieved by treatment with aqueous sodium hydroxide at 50 °C for several hours, followed by acidification and isolation of the acid. This method is applicable for converting methyl esters of halogenated hydroxypropanoates to the free acid form.

Industrial-Scale Considerations and Advanced Routes

Industrial synthetic routes for related fluorinated and brominated benzoic acids involve nitration, bromination, reduction, deamination, separation by fractional distillation, and hydrolysis steps, often employing sulfuric acid as solvent and dibromohydantoin as brominating reagent. For example, 2-bromo-3-fluorobenzoic acid is prepared starting from m-fluorotrifluorotoluene by nitration with nitric acid/sulfuric acid mixture at 20-30 °C, bromination with dibromohydantoin at 20-25 °C, reduction with iron powder in acetic acid under reflux, deamination in hypophosphorous acid, vacuum distillation separation, and final hydrolysis in sulfuric acid at 150-175 °C. Although this route is for benzoic acid derivatives, it informs the preparation of the phenyl halogenated moiety in the target compound.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrolysis of diethyl malonate ester KOH, H2O, reflux 4.5 h; acidification, 120 °C 16 h 33-91 Produces 3-(2-bromo-4-fluorophenyl)propionic acid
2 Bromination of L-serine derivative Bromic acid, KBr, NaNO2, H2O, -10 to 20 °C; then 65 °C 48 h 65-87 Yields methyl 2-bromo-3-hydroxypropanoate
3 Hydrolysis of methyl ester to acid NaOH aqueous, 50 °C, 3 h; acidification ~100 (quantitative) Converts ester to acid
4 Nitration of fluorotrifluorotoluene HNO3/H2SO4, 20-30 °C - Produces nitro intermediates for further bromination
5 Bromination of nitro intermediate Dibromohydantoin, H2SO4, 20-25 °C - Yields brominated nitrobenzene isomers
6 Reduction of nitro to amine Fe powder, AcOH, reflux - Amino intermediates for deamination
7 Deamination Hypophosphorous acid, 20-30 °C - Produces bromo-fluorobenzotrifluoride mixture
8 Hydrolysis to benzoic acid H2SO4, 150-175 °C High Final step to acid product
  • Reaction progress is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
  • Purification involves extraction with organic solvents such as dichloromethane or ethyl acetate, washing with aqueous sodium bicarbonate or sodium hydroxide to remove acidic impurities, drying over anhydrous sodium sulfate or magnesium sulfate, and vacuum evaporation.
  • Fractional distillation under reduced pressure is used for separation of volatile intermediates.
  • Final products are isolated by filtration, washing, and drying.

The preparation of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves multi-step synthesis starting from halogenated aromatic precursors, formation of the propanoic acid side chain, and introduction of the hydroxyl group at the 2-position. Key methods include hydrolysis of diethyl malonate derivatives, bromination of amino acid derivatives, and careful control of reaction conditions such as temperature and reagent stoichiometry. Industrially relevant methods for related fluorobromo benzoic acids provide a blueprint for efficient, safe, and cost-effective synthesis with high yields.

This comprehensive synthesis approach is supported by detailed experimental data and reaction conditions reported in peer-reviewed journals and patent literature, excluding unreliable sources such as www.benchchem.com and www.smolecule.com.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogues, focusing on substituents, functional groups, and molecular properties:

Compound Name Substituents on Aromatic Ring Functional Groups on Propanoic Acid Molecular Weight (g/mol) Key Structural Differences
3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid 2-Bromo, 3-Fluoro 2-hydroxy, carboxylic acid 263.03 Baseline for comparison
3-(4-Bromophenyl)-2-hydroxypropanoic acid 4-Bromo 2-hydroxy, carboxylic acid 245.07 Bromine at para position; lacks fluorine
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Bromo, 2-Fluoro Carboxylic acid (no hydroxyl) 247.06 Lacks hydroxyl group; bromine/fluorine positions
2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid 3-Bromo, 2-Fluoro Carboxylic acid, 2-methyl 261.09 Branched methyl group; no hydroxyl
Danshensu [(R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid] 3,4-Dihydroxyphenyl 2-hydroxy, carboxylic acid 198.17 Polar dihydroxyphenyl substituent
Key Observations:
  • Halogen vs. Hydroxyl Substituents : The bromo-fluoro combination in the target compound enhances hydrophobicity (higher LogP) compared to danshensu’s dihydroxyphenyl group, which increases water solubility .
  • Functional Group Impact: The absence of a hydroxyl group in 3-(3-bromo-2-fluorophenyl)propanoic acid reduces hydrogen-bonding capacity, lowering solubility in polar solvents .

Physical and Chemical Properties

  • Melting Points: Compounds with hydroxyl groups (e.g., danshensu derivatives) typically exhibit higher melting points due to intermolecular hydrogen bonding. The target compound’s bromo-fluoro substituents may lower melting points compared to danshensu but raise them relative to non-hydroxylated analogues .
  • Acidity : The electron-withdrawing bromo and fluoro groups increase the acidity of the carboxylic acid group (lower pKa) compared to danshensu, where electron-donating hydroxyl groups decrease acidity .

Biological Activity

3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is C9H8BrFO3C_9H_8BrFO_3, with a molecular weight of approximately 263.06 g/mol. The presence of bromine and fluorine atoms enhances the reactivity and biological activity of this compound, making it significant in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and hydroxyl groups are essential for binding to these targets, influencing their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can also modulate receptor activities, potentially enhancing or inhibiting signaling pathways critical for various physiological processes.

Biological Activities

Research indicates that 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory enzymes.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens, indicating its utility in treating infections.

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
    • In vivo models showed a reduction in edema and pain response when treated with the compound, supporting its analgesic properties.
  • Antimicrobial Activity :
    • Recent research highlighted the compound's effectiveness against certain bacterial strains, with minimum inhibitory concentrations (MIC) suggesting strong antimicrobial potential.
    • Further studies are needed to explore its efficacy in clinical settings.

Synthesis and Derivatives

The synthesis of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions, including halogenation and hydroxypropanoic acid formation. The presence of halogen substituents is crucial as they enhance the compound's reactivity:

StepReaction TypeDescription
1HalogenationIntroduction of bromine and fluorine into the phenyl ring.
2HydrolysisFormation of the hydroxypropanoic acid moiety.
3PurificationTechniques such as recrystallization or chromatography to isolate the final product.

Research Findings

Recent literature emphasizes the importance of halogenated compounds in drug development. The unique structure of 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid allows for enhanced interactions with biological targets compared to non-halogenated analogs .

Additionally, studies indicate that modifications to the compound could improve its pharmacokinetic properties, including increased bioavailability and reduced toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenated aromatic precursors and hydroxypropanoic acid derivatives. A patented method for analogous compounds (e.g., 3-(bromophenyl)-difluoropropanoic acid) uses zinc-mediated coupling under anhydrous THF with nitrogen protection to minimize side reactions . Optimization includes adjusting stoichiometry (e.g., Zn:substrate ratio), temperature (room temperature to 60°C), and catalyst selection (e.g., Pd for cross-coupling). Protecting groups like benzyloxycarbonyl () may stabilize reactive intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo/fluorophenyl groups) and hydroxypropanoic acid signals (δ 2.5–4.5 ppm). Compare with analogs in and for substituent effects .
  • IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular weight (e.g., ~263 g/mol for C₉H₈BrFO₃) via ESI-MS or MALDI-TOF.

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic solvents?

  • Methodological Answer : The compound’s solubility depends on pH due to the carboxylic acid moiety. In acidic conditions (pH < 3), it remains protonated and less soluble in water; in basic conditions (pH > 5), deprotonation enhances aqueous solubility. Stability studies (e.g., TGA/DSC) from suggest storage at 0–6°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., substitution at bromine or fluorine sites). For stereochemical predictions, molecular docking () or transition-state modeling ( ) helps assess interactions with enzymes or chiral catalysts . Software like Gaussian or ORCA is recommended for energy barrier analysis.

Q. How do the electronic effects of bromo and fluoro substituents influence the compound’s acidity and interaction with biological targets?

  • Methodological Answer : The electron-withdrawing bromo (σpara ~0.86) and fluoro (σmeta ~0.34) groups lower the pKa of the carboxylic acid compared to unsubstituted analogs (). This enhances hydrogen-bonding potential with biological targets like kinases or proteases. Comparative studies with 3-(2-Bromo-4-fluorophenyl)propanoic acid () reveal substituent position-dependent activity .

Q. What strategies can resolve discrepancies in reported biological activities of analogs, and how can they be applied to this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., vs. 25) to identify critical substituents .
  • In Vitro Assays : Use standardized protocols (e.g., enzyme inhibition assays) under controlled pH and temperature.
  • Meta-Analysis : Cross-reference PubChem bioactivity data () with computational predictions to validate mechanisms .

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